molecular formula C19H35NO2 B14352913 2-Cyanooctadecanoic acid CAS No. 94380-60-6

2-Cyanooctadecanoic acid

Cat. No.: B14352913
CAS No.: 94380-60-6
M. Wt: 309.5 g/mol
InChI Key: AHZRNZSJQJDAQP-UHFFFAOYSA-N
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Description

Contextualizing Cyano-Substituted Fatty Acids within Organic Chemistry and Biochemistry

Cyano-substituted fatty acids are a unique class of molecules that incorporate a nitrile (-C≡N) group into the aliphatic chain of a fatty acid. In organic chemistry, the nitrile group is a versatile functional group known for its reactivity. acs.org It can undergo hydrolysis to form a carboxylic acid, reduction to form an amine, or participate in various cycloaddition and nucleophilic addition reactions, making nitriles valuable intermediates in organic synthesis. acs.org The presence of the electron-withdrawing cyano group also influences the acidity of the neighboring alpha-proton, enhancing its reactivity.

From a biochemical perspective, naturally occurring cyano compounds are found in various organisms. For instance, cyanolipids, which are lipids containing a cyanogenic group, are known to occur in the seed oils of a limited number of plant species. d-nb.info Cyanobacteria are also a rich source of diverse bioactive compounds, including modified fatty acids, although the direct natural occurrence of 2-cyanooctadecanoic acid is not prominently documented. nih.govmdpi.comrsc.org The study of synthetic cyano-substituted fatty acids is driven by the potential for these compounds to act as probes or possess unique biological activities, stemming from the electronic properties and reactivity of the nitrile function. nih.gov

Historical Trajectories of Research on Long-Chain Carboxylic Acids and their Derivatives

The study of long-chain carboxylic acids, or fatty acids, has a rich history deeply intertwined with the development of organic chemistry and biochemistry. The use of fats and oils from animal and plant sources dates back to ancient civilizations for applications in food, cosmetics, and medicine. researchgate.netfrontiersin.orgscirp.org However, the scientific understanding of their chemical nature began in the early 19th century with the pioneering work of French chemist Michel-Eugène Chevreul. nih.gov Through his research on soaps, Chevreul was the first to demonstrate that fats are composed of glycerol (B35011) and fatty acids, and he succeeded in isolating and naming several of them, including stearic acid. nih.gov

Throughout the 19th and 20th centuries, research expanded to elucidate the structures of numerous fatty acids, including unsaturated and branched-chain variants. wikipedia.org The development of analytical techniques like chromatography and spectroscopy was crucial in separating and identifying these compounds from complex natural mixtures. Industrial-scale processes such as saponification and later, transesterification, became central to the production of soaps, detergents, and other oleochemicals. frontiersin.orgnih.gov In recent decades, research has focused on the diverse biological roles of fatty acids and their derivatives, their synthesis using biotechnological methods, and the creation of novel derivatives with specific functionalities for applications in materials science and medicine. researchgate.netfrontiersin.org

Rationale and Significance of Focused Inquiry into 2-Cyanooctadecanoic Acid

The focused academic inquiry into 2-cyanooctadecanoic acid, also known as cyanostearic acid, stems from its identity as a structurally modified long-chain fatty acid. nih.gov The introduction of a cyano group at the α-position of octadecanoic acid (stearic acid) creates a chiral center and significantly alters the electronic properties of the molecule, making it a subject of interest for both synthetic and mechanistic studies.

Research into the synthesis of such compounds is significant for exploring new chemical methodologies. For example, the dissertation by Alessa Hinzmann, "Chemoenzymatic cascade reactions towards aliphatic nitriles and amines starting from biorenewable resources," highlights the scientific effort to develop sustainable and efficient synthetic routes to aliphatic nitriles. grafiati.comuni-bielefeld.denoah.nrw The synthesis of cyanostearic acid is described as part of this work, showcasing a chemoenzymatic approach. noah.nrw

Furthermore, the potential biological activity of α-cyano fatty acid derivatives provides a strong rationale for their investigation. The modification of fatty acids can lead to compounds with novel therapeutic properties. For instance, certain α,β-unsaturated fatty acids from cyanobacteria have shown anti-inflammatory activity by targeting specific cellular pathways. nih.govresearchgate.net While specific biological studies on 2-cyanooctadecanoic acid are not widely published, its structural features merit investigation for potential bioactivity.

Chemical and Physical Properties of 2-Cyanooctadecanoic Acid

PropertyValueSource
IUPAC Name 2-cyanooctadecanoic acid nih.gov
Synonyms cyanostearic acid, NSC 82336 nih.gov
CAS Number 94380-60-6 nih.govchem960.com
Molecular Formula C₁₉H₃₅NO₂ nih.govepa.gov
Molecular Weight 309.5 g/mol nih.gov
Boiling Point 447.7 °C (Predicted) chem960.com
Refractive Index 1.465 (Predicted) chem960.com

Spectroscopic Data of Aliphatic Cyano Carboxylic Acids

Spectroscopic analysis is essential for the structural elucidation of organic compounds. The data for molecules similar to 2-cyanooctadecanoic acid provide expected values.

Spectroscopic TechniqueCharacteristic Absorption/Shift
Infrared (IR) Spectroscopy C≡N stretch: ~2250 cm⁻¹ (sharp); C=O stretch: 1710-1760 cm⁻¹ (strong); O-H stretch: 2500-3300 cm⁻¹ (very broad) pressbooks.pubutdallas.eduopenstax.orgorgchemboulder.com
¹³C NMR Spectroscopy Carboxyl Carbon (-COOH): ~165-185 δ; Nitrile Carbon (-CN): ~115-130 δ pressbooks.pubopenstax.orgorganicchemistrydata.org
¹H NMR Spectroscopy Carboxyl Proton (-COOH): ~12 δ (singlet, broad) pressbooks.pubopenstax.orgdocbrown.info

Properties

CAS No.

94380-60-6

Molecular Formula

C19H35NO2

Molecular Weight

309.5 g/mol

IUPAC Name

2-cyanooctadecanoic acid

InChI

InChI=1S/C19H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(17-20)19(21)22/h18H,2-16H2,1H3,(H,21,22)

InChI Key

AHZRNZSJQJDAQP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC(C#N)C(=O)O

Origin of Product

United States

Synthetic Strategies and Chemical Derivatization of 2 Cyanooctadecanoic Acid

Foundational Methodologies for the Synthesis of Alpha-Cyano Carboxylic Acids

The synthesis of α-cyano carboxylic acids can be approached through several general strategies, which are applicable to long-chain fatty acids like stearic acid. These methods primarily involve either the direct introduction of a cyano group at the α-carbon or the modification of a precursor molecule.

Direct Alpha-Cyanation Approaches in Fatty Acid Chemistry

Direct α-cyanation of fatty acids is a challenging but desirable transformation. One of the most explored routes is decarboxylative cyanation, where the carboxylic acid is converted into a radical intermediate, followed by trapping with a cyanide source. Recent advancements in photoredox catalysis have provided milder and more efficient methods for this transformation. oup.comscielo.brnih.govsci-hub.se

For instance, a general approach involves the use of a photocatalyst, such as an iridium complex or an organic dye like riboflavin (B1680620) tetraacetate, which upon visible light irradiation, can promote the oxidation of the carboxylate. oup.comsci-hub.se This leads to the formation of a carboxyl radical that readily extrudes carbon dioxide to generate an alkyl radical at the α-position. This radical is then trapped by a cyano-group donor, such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) or tosyl cyanide (TsCN), to yield the desired α-cyano fatty acid. scielo.brsci-hub.se

Electrochemical methods have also emerged as a powerful tool for direct α-cyanation. nih.gov Anodic oxidation can be used to generate the key radical intermediate from the carboxylic acid, which then reacts with a cyanide source. These methods offer the advantage of avoiding harsh chemical oxidants.

A summary of representative direct cyanation approaches is presented in Table 1.

MethodCatalyst/ReagentCyanide SourceKey Features
Photocatalytic Decarboxylative CyanationIridium photoredox catalystCyanobenziodoxolones (CBX)Broad scope for α-amino and α-oxy acids. oup.com
Photocatalytic Decarboxylative CyanationRiboflavin tetraacetateTosyl cyanide (TsCN)Inexpensive organic photocatalyst, redox-neutral. sci-hub.se
Electrophotochemical Metal-Catalyzed CyanationCe(IV)/Cu(II)Cyanide anionMild conditions, broad functional group tolerance. nih.gov
Direct Electrochemical α-Cyanation- (Electrolysis)Sodium cyanideHigh yields for N-protected cyclic amines, applicable in principle to fatty acid derivatives. nih.gov

Optimized Total Synthesis Pathways for 2-Cyanooctadecanoic Acid

A plausible and efficient total synthesis of 2-cyanooctadecanoic acid would likely involve the α-bromination of octadecanoyl chloride followed by cyanation. This approach leverages the high reactivity of the acid chloride and the well-established nature of nucleophilic substitution at the α-position of acyl halides.

A proposed synthetic pathway is as follows:

Chlorination of Stearic Acid: Stearic acid is reacted with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to form octadecanoyl chloride. ebsco.comchemistry.coach This is a standard and high-yielding reaction.

Alpha-Bromination: The resulting octadecanoyl chloride is then subjected to α-bromination, for example, using N-bromosuccinimide (NBS) with a catalytic amount of acid.

Cyanation: The 2-bromooctadecanoyl chloride is then reacted with a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN) in the presence of a Lewis acid, or an alkali metal cyanide, to yield 2-cyanooctadecanoyl chloride.

Hydrolysis: Finally, gentle hydrolysis of the acid chloride furnishes 2-cyanooctadecanoic acid.

Consideration of Stereochemical Control in Synthesis

The α-carbon of 2-cyanooctadecanoic acid is a stereocenter. The synthetic methods described above, if carried out without chiral auxiliaries or catalysts, will result in a racemic mixture of (R)- and (S)-2-cyanooctadecanoic acid.

Achieving stereochemical control in the synthesis is a significant challenge. Strategies to achieve an enantiomerically enriched product could include:

Chiral Resolution: The racemic 2-cyanooctadecanoic acid can be resolved into its individual enantiomers using a chiral resolving agent, such as a chiral amine, to form diastereomeric salts that can be separated by crystallization.

Asymmetric Synthesis: A more elegant approach is to employ an asymmetric synthesis strategy. This could involve the use of a chiral catalyst in the cyanation step. For instance, copper-catalyzed asymmetric radical decarboxylative cyanation has been reported for α-aryl nitriles and could potentially be adapted for fatty acids. scielo.br Stereocontrolled synthesis of other complex molecules often relies on substrate-controlled diastereoselective reactions or the use of chiral auxiliaries. nih.govrsc.orgrsc.orgelsevierpure.com

Efficient Reaction Conditions and Yield Optimization

Optimizing the reaction conditions is crucial for achieving high yields and purity. For the proposed synthesis via the acid chloride:

Chlorination: The reaction of stearic acid with thionyl chloride is typically performed neat or in an inert solvent like dichloromethane (B109758) at reflux, leading to near-quantitative yields.

Alpha-Bromination: The bromination of the acid chloride with NBS can be initiated with a radical initiator or by light. The reaction temperature and time need to be carefully controlled to avoid side reactions.

Cyanation: The choice of cyanide source and solvent is critical. Using TMSCN with a catalytic amount of a Lewis acid at low temperatures can provide good yields. Alternatively, phase-transfer catalysis can be employed when using alkali metal cyanides to improve solubility and reactivity.

Hydrolysis: The final hydrolysis of the 2-cyanooctadecanoyl chloride should be performed under mild conditions, for example, using a biphasic system of water and an organic solvent, to prevent hydrolysis of the nitrile group.

A table summarizing potential reaction conditions for the proposed synthesis is provided below.

StepReagentsSolventTemperaturePotential Yield
ChlorinationThionyl chlorideDichloromethaneReflux>95%
α-BrominationN-Bromosuccinimide, HBr (cat.)Carbon tetrachlorideReflux70-80%
CyanationTrimethylsilyl cyanide, ZnCl₂ (cat.)Dichloromethane0 °C to rt60-70%
HydrolysisWater/THFRoom Temperature>90%

Advanced Chemical Derivatization of 2-Cyanooctadecanoic Acid

The presence of both a carboxylic acid and a nitrile group allows for a rich derivatization chemistry, enabling the synthesis of a variety of functionalized long-chain molecules.

The carboxylic acid moiety can be readily converted into esters, amides, and the acid chloride. ebsco.comlibretexts.orgchemistrysteps.comksu.edu.sa

Esterification: Reaction of 2-cyanooctadecanoic acid with an alcohol in the presence of an acid catalyst (Fischer esterification) or by first converting it to the acid chloride followed by reaction with an alcohol yields the corresponding ester. libretexts.org These esters are often prepared for analytical purposes, such as gas chromatography-mass spectrometry (GC-MS) analysis. nih.govlipidmaps.orgresearchgate.netthermofisher.com

Amidation: The acid chloride of 2-cyanooctadecanoic acid can react with primary or secondary amines to form amides. chemistrysteps.com Direct coupling of the carboxylic acid with an amine using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) is also a common method.

Reduction: The carboxylic acid group can be selectively reduced to a primary alcohol using reagents like borane (B79455) (BH₃).

The nitrile group can also undergo a variety of transformations:

Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a primary amide and further to a dicarboxylic acid (octadecane-1,2-dicarboxylic acid).

Reduction: The nitrile can be reduced to a primary amine (2-aminomethyloctadecanoic acid) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Addition of Grignard Reagents: Grignard reagents can add to the nitrile to form ketones after hydrolysis.

A table of potential derivatives of 2-cyanooctadecanoic acid is shown below.

Derivative ClassReagents for SynthesisResulting Functional Group
EstersAlcohol, Acid catalyst (e.g., H₂SO₄)-COOR
AmidesAmine, Coupling agent (e.g., DCC)-CONR₂
Acid ChlorideThionyl chloride (SOCl₂)-COCl
Primary AlcoholBorane (BH₃)-CH₂OH
Primary AmineLithium aluminum hydride (LiAlH₄)-CH₂NH₂
Dicarboxylic AcidH₃O⁺, heat-COOH at C1 and C2

Modifications at the Carboxylic Acid Moiety

The carboxylic acid group is a key site for derivatization, enabling the formation of esters, amides, and other functional groups through various reactions.

Esterification: The conversion of 2-cyanooctadecanoic acid to its corresponding esters can be achieved through several methods. The Fischer esterification, a classic approach, involves heating the carboxylic acid with an alcohol in the presence of an acid catalyst, typically concentrated sulfuric acid. libretexts.orgsavemyexams.com This is a reversible reaction, and to drive it towards the product, the ester can be distilled off as it forms, especially for smaller, more volatile esters. libretexts.org For larger or more sterically hindered esters, heating the reaction mixture under reflux is often necessary to reach equilibrium. libretexts.org

A milder and often more efficient method for esterification involves the use of coupling agents like dicyclohexylcarbodiimide (DCC) with the addition of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org This method, known as the Steglich esterification, can be performed at room temperature and is effective even for sterically demanding alcohols, leading to high yields of the desired ester. organic-chemistry.org The reaction proceeds by activating the carboxylic acid with DCC to form a highly reactive intermediate, which is then readily attacked by the alcohol. organic-chemistry.org

Another strategy involves converting the carboxylic acid to a more reactive species, such as an acid chloride, which can then react with an alcohol under basic conditions. chemistrysteps.com This two-step process can be advantageous when dealing with sensitive functional groups that might not tolerate the harsh conditions of Fischer esterification. chemistrysteps.com

Amidation: The formation of amides from 2-cyanooctadecanoic acid is a crucial reaction for creating conjugates, particularly in the context of bioactive molecules. nih.gov Similar to esterification, direct reaction with an amine is possible but often requires harsh conditions. A more common and effective approach is the use of coupling reagents to activate the carboxylic acid. nih.gov

Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) are frequently employed. nih.govfishersci.co.uk These reagents convert the carboxylic acid into a more reactive activated ester, which then readily reacts with an amine to form the amide bond. The use of a base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIEA), is often necessary to neutralize the acid formed during the reaction and to facilitate the coupling process. fishersci.co.uk For particularly challenging couplings, such as those involving electron-deficient amines, a combination of EDC, DMAP, and a catalytic amount of HOBt can provide good to excellent yields. nih.gov

The choice of solvent is also important, with polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) being commonly used. fishersci.co.uk The reaction is typically stirred at room temperature for a period ranging from a few hours to overnight to ensure completion. fishersci.co.uk

Table 1: Common Reagents for Esterification and Amidation

ReactionReagent(s)ConditionsKey Features
Esterification Alcohol, H₂SO₄ (conc.)Heating/RefluxReversible, suitable for simple alcohols. libretexts.org
Alcohol, DCC, DMAPRoom TemperatureHigh yields, suitable for sterically hindered alcohols. organic-chemistry.org
1. SOCl₂ or (COCl)₂2. Alcohol, BaseVariesTwo-step process, avoids harsh acidic conditions. chemistrysteps.com
Amidation Amine, EDC, HOBt/NHSRoom TemperatureForms activated ester, widely used. nih.govfishersci.co.uk
Amine, HATU, DIEARoom TemperatureHighly efficient coupling agent. nih.gov
Amine, DCC, DMAPRoom TemperatureEffective for a range of amines. nih.gov

Nucleophilic acyl substitution is the fundamental reaction mechanism underpinning the derivatization of the carboxylic acid group in 2-cyanooctadecanoic acid. masterorganicchemistry.comopenstax.org This reaction involves the replacement of the hydroxyl (-OH) group of the carboxylic acid with a nucleophile. pressbooks.pub The general mechanism proceeds through a tetrahedral intermediate formed by the nucleophilic attack on the electrophilic carbonyl carbon. openstax.orglibretexts.org The subsequent collapse of this intermediate results in the elimination of the leaving group (in this case, water) and the formation of the new carbonyl compound. libretexts.org

The reactivity of the carboxylic acid towards nucleophilic acyl substitution can be enhanced by converting it into a more reactive derivative, such as an acid chloride or an acid anhydride. pressbooks.pub These derivatives have better leaving groups (Cl⁻ and RCOO⁻, respectively) compared to the hydroxide (B78521) ion, making them more susceptible to nucleophilic attack. pressbooks.publibretexts.org This strategy is often employed to facilitate reactions with weaker nucleophiles. chemistrysteps.com

The outcome of a nucleophilic acyl substitution reaction is largely governed by the relative basicity of the incoming nucleophile and the leaving group. masterorganicchemistry.com A successful substitution generally occurs when the incoming nucleophile is a stronger base than the leaving group. masterorganicchemistry.com

The carboxylic acid group of 2-cyanooctadecanoic acid can be selectively reduced to either a primary alcohol or an aldehyde, providing access to another important class of derivatives.

Reduction to Primary Alcohols: Carboxylic acids are readily reduced to primary alcohols by powerful reducing agents like lithium aluminum hydride (LiAlH₄). commonorganicchemistry.comquimicaorganica.orglibretexts.orglibretexts.org The reaction is typically carried out in an anhydrous solvent such as dry ether, followed by an aqueous workup to protonate the resulting alkoxide salt and yield the alcohol. libretexts.orgsavemyexams.com It's important to note that LiAlH₄ is a very strong and unselective reducing agent. commonorganicchemistry.com

A more selective alternative for reducing carboxylic acids in the presence of other reducible functional groups, like esters, is borane (BH₃), often used as a complex with tetrahydrofuran (B95107) (BH₃-THF) or dimethyl sulfide (B99878) (BH₃-SMe₂). commonorganicchemistry.com Borane reagents are generally less reactive than LiAlH₄. commonorganicchemistry.com Sodium borohydride (B1222165) (NaBH₄), a common reducing agent for aldehydes and ketones, is generally not strong enough to reduce carboxylic acids on its own. libretexts.orgsavemyexams.com

Reduction to Aldehydes: The direct reduction of a carboxylic acid to an aldehyde is challenging because aldehydes are more reactive towards reducing agents than the starting carboxylic acid. savemyexams.comquora.com Therefore, the reaction tends to proceed all the way to the primary alcohol. libretexts.org

To achieve the partial reduction to an aldehyde, a two-step approach is typically employed. libretexts.orgquora.com One common method involves first converting the carboxylic acid to a more reactive derivative, such as an acid chloride or an ester. reddit.com The resulting acid chloride can then be reduced to the aldehyde using a milder reducing agent like lithium tri-tert-butoxyaluminum hydride or through the Rosenmund reduction (catalytic hydrogenation over a poisoned catalyst). Esters can be reduced to aldehydes using diisobutylaluminum hydride (DIBAL-H) at low temperatures. quora.comreddit.com Another approach is the Fukuyama reduction, where the carboxylic acid is first converted to a thioester, which is then reduced to the aldehyde using a silyl (B83357) hydride and a palladium catalyst. quora.com

Table 2: Reducing Agents for Carboxylic Acid Moiety

TransformationReagent(s)ProductNotes
Carboxylic Acid to Primary AlcoholLithium aluminum hydride (LiAlH₄), then H₃O⁺R-CH₂OHPowerful, non-selective reducing agent. libretexts.orglibretexts.org
Borane (BH₃-THF or BH₃-SMe₂), then H₂OR-CH₂OHMore selective than LiAlH₄. commonorganicchemistry.com
Carboxylic Acid to Aldehyde1. SOCl₂2. LiAl(O-t-Bu)₃HR-CHOTwo-step process via acid chloride. reddit.com
1. Esterification2. DIBAL-H, -78 °CR-CHOTwo-step process via ester. quora.comreddit.com

Transformations of the Cyano Group

The cyano (nitrile) group in 2-cyanooctadecanoic acid is another reactive handle that can be transformed into other valuable functional groups, namely amides, carboxylic acids, and amines.

The cyano group can undergo hydrolysis under either acidic or basic conditions to yield an amide or a carboxylic acid. libretexts.orglibretexts.org

Partial Hydrolysis to Amides: Careful control of reaction conditions can lead to the partial hydrolysis of the nitrile to a primary amide. This transformation can be achieved using either acid or base catalysis. libretexts.org In the presence of acid, the nitrile is protonated, which increases its electrophilicity and facilitates the attack of water. libretexts.org

Complete Hydrolysis to Carboxylic Acids: Under more vigorous acidic or basic conditions with prolonged heating, the hydrolysis proceeds further to yield a dicarboxylic acid (octadecane-1,2-dicarboxylic acid) and ammonia (B1221849) (under acidic conditions) or an ammonium (B1175870) salt (under basic conditions). libretexts.orgsavemyexams.com This complete hydrolysis effectively replaces the cyano group with a carboxylic acid group. savemyexams.com Since 2-cyanooctadecanoic acid can be synthesized from an alkyl halide and a cyanide ion, this hydrolysis provides a two-step route to creating a carboxylic acid with an additional carbon atom. libretexts.org

The cyano group can be reduced to a primary amine, providing a pathway to introduce a basic nitrogen-containing functional group. libretexts.orgwikipedia.org

Reduction to Primary Amines: A common and effective method for the reduction of nitriles to primary amines is catalytic hydrogenation. wikipedia.org This is typically carried out using hydrogen gas (H₂) over a metal catalyst such as Raney nickel, palladium on carbon (Pd/C), or platinum dioxide (PtO₂). wikipedia.orgresearchgate.net The reaction often requires elevated pressure and temperature. researchgate.net

Alternatively, nitriles can be reduced to primary amines using chemical reducing agents. Lithium aluminum hydride (LiAlH₄) is a powerful reagent for this transformation, readily converting the cyano group to a primary amine after an aqueous workup. libretexts.orgresearchgate.net Other hydride reagents like diborane (B8814927) (B₂H₆) can also be used. organic-chemistry.org

It is important to control the reaction conditions during catalytic hydrogenation to avoid the formation of secondary and tertiary amines as byproducts, which can occur through the reaction of the intermediate imine with the product amine. wikipedia.org

Table 3: Transformations of the Cyano Group

Starting GroupReagent(s)Product GroupNotes
Cyano (-C≡N)H₂O, H⁺ or OH⁻ (mild)Amide (-CONH₂)Partial hydrolysis. libretexts.org
Cyano (-C≡N)H₂O, H⁺ or OH⁻ (vigorous)Carboxylic Acid (-COOH)Complete hydrolysis. libretexts.orgsavemyexams.com
Cyano (-C≡N)H₂/Raney Ni, Pd/C, or PtO₂Primary Amine (-CH₂NH₂)Catalytic hydrogenation. wikipedia.org
Cyano (-C≡N)1. LiAlH₄2. H₂OPrimary Amine (-CH₂NH₂)Chemical reduction. libretexts.orgresearchgate.net

Introduction of Functional Groups for Biological Conjugation

The introduction of functional groups onto a molecule like 2-cyanooctadecanoic acid is a critical step for its use in biological studies, enabling it to be linked to biomolecules such as proteins, peptides, or nucleic acids. This process, known as bioconjugation, allows for the creation of molecular probes to study biological processes, or for the development of targeted therapeutics.

Commonly, the carboxylic acid group of a fatty acid is the primary site for modification. Standard coupling chemistries can be employed to introduce a variety of functional groups. For instance, carbodiimide-mediated reactions, such as those using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS), can activate the carboxylic acid. This activated intermediate can then react with a primary amine to form a stable amide bond. This strategy could be used to attach molecules containing a free amine, such as amino-modified fluorescent dyes, biotin, or linkers bearing other reactive functionalities like azides or alkynes for "click" chemistry.

Alternatively, the nitrile group (cyano group) could potentially be a target for chemical modification, although this is generally less common than carboxylate chemistry for bioconjugation. The reactivity of the nitrile could be exploited to introduce different functionalities, but this would require specific and potentially harsh reaction conditions that might not be compatible with many biological molecules.

Below is a hypothetical table of functional groups that could be introduced onto 2-cyanooctadecanoic acid for the purpose of biological conjugation.

Functional GroupPotential Conjugation ChemistryTarget Biomolecule/Application
Amine (-NH2)Amide bond formation, isothiocyanate chemistryProteins, peptides, activated esters
Azide (-N3)Click chemistry (copper-catalyzed or strain-promoted)Alkyne-modified biomolecules
AlkyneClick chemistry (copper-catalyzed or strain-promoted)Azide-modified biomolecules
Thiol (-SH)Maleimide chemistry, disulfide bond formationCysteine residues in proteins
BiotinAvidin/streptavidin bindingImmunoassays, purification
FluorophoreFluorescence microscopy, flow cytometryImaging and detection

It is important to reiterate that these are general strategies, and their specific application to 2-cyanooctadecanoic acid has not been reported in the scientific literature.

Design and Synthesis of Novel 2-Cyanooctadecanoic Acid Derivatives for Specific Research Applications

The design and synthesis of novel derivatives of a lead compound are central to chemical biology and drug discovery. By systematically modifying the structure of 2-cyanooctadecanoic acid, researchers could explore its structure-activity relationships (SAR) for various biological targets. The cyano group, being a strong electron-withdrawing group, significantly influences the electronic properties of the alpha-carbon and the acidity of the carboxylic acid, which could be key to its biological activity.

Derivatives could be designed to probe specific biological pathways or to enhance properties such as cell permeability, metabolic stability, or target affinity. For example, the long C18 alkyl chain could be modified by introducing double or triple bonds to alter its conformation and hydrophobicity. The chain length itself could be varied to understand the impact on binding to fatty acid-binding proteins or enzymes involved in lipid metabolism.

The synthesis of such derivatives would likely start from 2-cyanooctadecanoic acid or its precursors. Standard organic chemistry transformations could be used to create a library of analogs. For instance, esterification or amidation of the carboxylic acid with a diverse set of alcohols or amines could yield a range of derivatives with different physicochemical properties.

The table below outlines hypothetical novel derivatives of 2-cyanooctadecanoic acid and their potential research applications.

Derivative NameStructural ModificationPotential Research Application
2-CyanooctadecanamideCarboxylic acid converted to a primary amideProbing amide-specific interactions in biological targets
Methyl 2-cyanooctadecanoateCarboxylic acid converted to a methyl esterInvestigating the role of the free carboxylate in biological activity
2-Cyanooctadec-9-enoic acidIntroduction of a cis double bond at the 9-positionStudying the effect of unsaturation on target binding
2-Fluoro-octadecanoic acidReplacement of the cyano group with a fluorine atomInvestigating the role of the electron-withdrawing group
2-Cyano-18-hydroxyoctadecanoic acidIntroduction of a hydroxyl group at the terminal endCreating a site for further functionalization or improving solubility

The synthesis and evaluation of these and other derivatives would be essential to unlock the full potential of 2-cyanooctadecanoic acid as a research tool or therapeutic lead. However, at present, no such studies have been published.

Advanced Analytical Methodologies for the Characterization and Quantification of 2 Cyanooctadecanoic Acid

Chromatographic Separation Techniques

Chromatography stands as a cornerstone for the separation and analysis of complex mixtures. For 2-cyanooctadecanoic acid, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) offer powerful tools for its isolation and measurement.

High-Performance Liquid Chromatography (HPLC) Systems

HPLC is a versatile technique for the analysis of non-volatile or thermally labile compounds like 2-cyanooctadecanoic acid. The choice of stationary and mobile phases is critical for achieving optimal separation.

Reversed-phase HPLC (RP-HPLC) is the most common mode of separation for fatty acids and their derivatives due to its ability to separate compounds based on hydrophobicity. phenomenex.com In this technique, a non-polar stationary phase, typically a C18 or C8 bonded silica, is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. phenomenex.comsigmaaldrich.com

For 2-cyanooctadecanoic acid, its long C18 alkyl chain confers significant hydrophobicity, leading to strong retention on a reversed-phase column. The retention time is influenced by the chain length and the number of double bonds; longer chains and fewer double bonds result in longer retention times. chromatographyonline.com The elution of carboxylic acid-containing analytes like 2-cyanooctadecanoic acid can be manipulated by adjusting the mobile phase pH. chromatographyonline.com By lowering the pH of the mobile phase below the pKa of the carboxylic acid group, the compound becomes protonated and less polar, leading to increased retention. This technique, known as ion suppression, is essential for achieving sharp peaks and reproducible results for acidic compounds. chromatographyonline.comwiley-vch.de

A typical RP-HPLC system for the analysis of long-chain fatty acids might employ a C18 column with a gradient elution, starting with a higher percentage of aqueous solvent and gradually increasing the proportion of organic solvent to elute more strongly retained compounds. cas.cnnih.gov

Table 1: Typical RP-HPLC Parameters for Long-Chain Fatty Acid Analysis

ParameterConditionReference
ColumnReversed-phase C18 or C8 phenomenex.com
Mobile PhaseGradient of water and acetonitrile/methanol cas.cn
pH ModifierAcid (e.g., trifluoroacetic acid) to suppress ionization hplc.eu
DetectorUV (after derivatization) or Mass Spectrometry (MS) chromatographyonline.comjafs.com.pl

While RP-HPLC is highly effective, other chromatographic modes can offer alternative selectivities.

Ion Exclusion Chromatography (IEC) is particularly useful for separating weak organic and inorganic acids from strong, fully dissociated acids. wiley-vch.de In ICE, a high-capacity, sulfonated cation exchange resin is typically used as the stationary phase. acs.org The separation mechanism is based on the principle of Donnan exclusion, where the ionic functional groups on the resin repel similarly charged analyte ions. Weakly ionized acids, like 2-cyanooctadecanoic acid, can penetrate the resin pores to varying extents based on their pKa values and are thus retained and separated. acs.orgresearchgate.net This technique is often applied to the analysis of carboxylic acids in complex matrices. researchgate.net

Ion Exchange Chromatography (IEX) separates molecules based on their net charge. bio-rad.comshimadzu.com.sg For a carboxylic acid like 2-cyanooctadecanoic acid, which will be negatively charged at a pH above its pKa, an anion exchange column with positively charged functional groups would be used. bio-rad.comksu.edu.sa The analyte binds to the stationary phase and is then eluted by increasing the concentration of a competing ion (salt gradient) or by changing the pH to neutralize the charge on the analyte. bio-rad.comhuji.ac.il Mixed-mode chromatography, combining reversed-phase and anion-exchange properties, has also been shown to provide superior retention and separation for a wide range of fatty acids. nih.gov

2-Cyanooctadecanoic acid, like other fatty acids, lacks a strong chromophore, making its detection by UV-Vis spectrophotometry at higher wavelengths challenging. researchgate.net To overcome this, derivatization strategies are employed to attach a UV-absorbing or fluorescent tag to the carboxylic acid group.

Pre-column derivatization involves reacting the analyte with a labeling reagent before injection into the HPLC system. researchgate.netnih.gov This approach can improve both detectability and chromatographic separation. nih.gov Common derivatizing agents for fatty acids include those that introduce a chromophoric or fluorophoric moiety. For instance, reagents like 9-anthryldiazomethane (B78999) (ADAM) can be used to form fluorescent esters, allowing for highly sensitive detection. glsciences.com Another example is the use of 2,4'-dibromoacetophenone, which creates derivatives with strong UV absorbance around 256 nm. jafs.com.pl The derivatization reaction conditions, such as temperature and time, must be carefully optimized to ensure complete and reproducible conversion. jafs.com.plresearchgate.net

Post-column derivatization (PCD) involves adding a reagent to the column effluent to produce a detectable derivative before it reaches the detector. nih.gov This technique is advantageous as it avoids potential issues with multiple derivatized products or byproducts interfering with the separation. nih.gov Reaction flow (RF) PCD is a more recent development that minimizes band broadening by mixing the reagent and effluent within a frit in the column end-fitting, leading to improved efficiency and sensitivity. nih.gov

Table 2: Common Derivatization Reagents for Fatty Acid Analysis by HPLC

ReagentDerivatization TypeDetection MethodReference
9-Anthryldiazomethane (ADAM)Pre-columnFluorescence glsciences.com
2,4'-DibromoacetophenonePre-columnUV (256 nm) jafs.com.pl
Indole-3-acetic acid hydrazidePre-columnUV nih.gov
FluorescaminePost-columnFluorescence nih.gov

Gas Chromatography (GC) Applications

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. innovatechlabs.com For non-volatile compounds like 2-cyanooctadecanoic acid, derivatization is necessary to convert them into more volatile forms suitable for GC analysis.

The most common derivatization method for fatty acids is esterification, typically to form fatty acid methyl esters (FAMEs). sigmaaldrich.com However, the presence of the nitrile group in 2-cyanooctadecanoic acid requires careful consideration of the derivatization chemistry to avoid unintended reactions. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is another effective method for derivatizing carboxylic acids, increasing their volatility for GC analysis. lmaleidykla.lt

Once derivatized, the sample is injected into the GC, where it is vaporized and separated on a capillary column. innovatechlabs.com The choice of the stationary phase is critical for achieving the desired separation. For fatty acid analysis, polar "wax" columns (e.g., those with polyethylene (B3416737) glycol phases) or specialized cyano-containing phases are often used. sigmaaldrich.com These columns can separate fatty acid derivatives based on both chain length and degree of unsaturation. sigmaaldrich.com

Spectrometric Approaches for Structural Elucidation and Quantification

Spectrometric techniques, particularly when coupled with chromatographic separation, are indispensable for the definitive identification and quantification of 2-cyanooctadecanoic acid.

Mass spectrometry (MS) provides information about the molecular weight and fragmentation patterns of a molecule, which are crucial for structural elucidation. fiveable.me When coupled with HPLC (LC-MS) or GC (GC-MS), it becomes a highly selective and sensitive detector. For 2-cyanooctadecanoic acid, electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be suitable ionization techniques for LC-MS analysis. cas.cnnih.gov In negative ion mode, the deprotonated molecule [M-H]⁻ would be expected. In positive ion mode, adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ may be observed.

Fragmentation analysis (MS/MS) can provide further structural details. For a molecule containing both a carboxylic acid and a nitrile, characteristic losses would be expected. The loss of water (H₂O) and the carboxyl group (COOH) are common fragmentations for carboxylic acids in mass spectrometry. libretexts.org The nitrile group can also influence the fragmentation pathways. libretexts.orglibretexts.org

Infrared (IR) spectroscopy is useful for identifying the functional groups present in a molecule. 2-Cyanooctadecanoic acid would exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (around 1700 cm⁻¹), and the C≡N stretch of the nitrile group (around 2250 cm⁻¹). libretexts.orglibretexts.org

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: The acidic proton of the carboxylic acid would appear as a broad singlet at a highly downfield chemical shift (typically 10-12 ppm). libretexts.orglibretexts.org The proton on the carbon adjacent to the nitrile and carboxyl groups (the α-proton) would be expected in the 2-3 ppm region. fiveable.melibretexts.org

¹³C NMR: The carbonyl carbon of the carboxylic acid would resonate in the 160-180 ppm region, while the nitrile carbon would appear around 115-120 ppm. libretexts.orglibretexts.org

Table 3: Spectroscopic Data for Functional Groups in 2-Cyanooctadecanoic Acid

Spectroscopic TechniqueFunctional GroupCharacteristic SignalReference
IR SpectroscopyC≡N (Nitrile)~2250 cm⁻¹ libretexts.orglibretexts.org
IR SpectroscopyC=O (Carboxylic Acid)~1700 cm⁻¹ libretexts.org
IR SpectroscopyO-H (Carboxylic Acid)Broad, 2500-3300 cm⁻¹ libretexts.org
¹H NMR-COOH10-12 ppm (broad singlet) libretexts.orglibretexts.org
¹H NMRα-proton (to -CN and -COOH)2-3 ppm fiveable.melibretexts.org
¹³C NMR-COOH160-180 ppm libretexts.orglibretexts.org
¹³C NMR-C≡N115-120 ppm libretexts.orglibretexts.org
Mass SpectrometryMolecular Ion[M-H]⁻, [M+Na]⁺ chromatographyonline.com

Mass Spectrometry (MS) and Tandem MS (LC-MS, GC-MS) for Comprehensive Analysis

Mass spectrometry (MS) stands as a cornerstone technique for the analysis of fatty acids, offering high sensitivity and specificity. When coupled with chromatographic separation techniques like liquid chromatography (LC) or gas chromatography (GC), it provides a powerful tool for the comprehensive analysis of complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly with tandem MS (MS/MS), is a preferred method for the analysis of fatty acids and their derivatives. isotope.com For a compound like 2-Cyanooctadecanoic acid, electrospray ionization (ESI) is a common ionization technique. mdpi.com The analysis can be performed in either positive or negative ion mode. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed. However, for enhanced sensitivity, derivatization of the carboxylic acid group can be employed to introduce a permanently charged functional group, allowing for more sensitive detection in positive ion mode. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another robust technique for fatty acid analysis. nih.gov It typically requires derivatization of the fatty acid to a more volatile form, most commonly a fatty acid methyl ester (FAME). researchgate.net The sample is then introduced into the GC, where it is separated from other components based on its boiling point and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer for ionization and detection. Electron ionization (EI) is a common ionization method in GC-MS, which can lead to extensive fragmentation, providing a characteristic "fingerprint" mass spectrum for the compound. uni-saarland.de

The choice between LC-MS and GC-MS often depends on the specific research question, the sample matrix, and the need for derivatization. LC-MS may offer advantages for analyzing the intact molecule with less sample preparation, while GC-MS can provide excellent separation and established libraries for FAMEs.

Rigorous Validation of Analytical Procedures in Academic Research

To ensure the reliability and reproducibility of analytical data, the methods used for the quantification of 2-Cyanooctadecanoic acid must undergo rigorous validation. This process involves a series of experiments to demonstrate that the method is suitable for its intended purpose.

Assessment of Specificity and Selectivity

Specificity is the ability of the method to measure the analyte of interest unequivocally in the presence of other components that may be expected to be present in the sample matrix. Selectivity is a measure of how well the method can distinguish the analyte from other compounds. In LC-MS/MS, selectivity is achieved through a combination of chromatographic separation and the selection of specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode. isotope.com For GC-MS, the high-resolution separation provided by the capillary column and the unique fragmentation pattern of the analyte contribute to the method's specificity.

Evaluation of Precision and Accuracy

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Accuracy is the closeness of the mean of a set of results to the true value. It is often assessed by analyzing a certified reference material or by performing recovery studies on spiked samples.

Table 1: Representative Precision and Accuracy Data for Fatty Acid Analysis by LC-MS/MS

AnalyteConcentration (ng/mL)Intra-day Precision (RSD, %)Inter-day Precision (RSD, %)Accuracy (Recovery, %)
Fatty Acid A104.56.298.7
Fatty Acid B1003.15.4101.2
Fatty Acid C5002.54.899.5

This table presents representative data for long-chain fatty acids and is intended to illustrate typical performance characteristics. Actual values for 2-Cyanooctadecanoic acid would need to be determined experimentally.

Determination of Limits of Detection and Quantitation

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These are typically determined by analyzing a series of diluted standards and assessing the signal-to-noise ratio or by using the standard deviation of the response and the slope of the calibration curve.

Table 2: Representative LOD and LOQ Values for Fatty Acid Analysis

Analytical MethodAnalyteLimit of Detection (LOD)Limit of Quantitation (LOQ)
LC-MS/MSFatty Acid Methyl Ester0.1 ng/mL0.5 ng/mL
GC-MSFatty Acid Methyl Ester0.5 ng/mL2.0 ng/mL

This table presents representative data. The actual LOD and LOQ for 2-Cyanooctadecanoic acid would depend on the specific instrumentation and method conditions.

Examination of Method Robustness and Inter-laboratory Reproducibility

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For an LC-MS method, these parameters could include the mobile phase composition, flow rate, and column temperature. For a GC-MS method, parameters such as the oven temperature program and gas flow rate would be evaluated.

Inter-laboratory reproducibility is assessed by having different laboratories analyze the same samples using the same method. This provides a measure of the method's transferability and its ability to produce consistent results across different locations, equipment, and analysts.

Application of Analytical Methodologies in Complex Biological and Environmental Matrices

The detection and quantification of specific fatty acids like 2-cyanooctadecanoic acid in complex biological and environmental samples present significant analytical challenges. These matrices, which include blood, tissues, soil, and water, contain a multitude of interfering substances that can mask the presence of the target analyte. Consequently, robust analytical methodologies are required to ensure accurate and reliable measurements. While specific studies focusing exclusively on 2-cyanooctadecanoic acid in such matrices are not extensively documented in publicly available literature, the analytical principles and techniques applied to other long-chain and functionalized fatty acids are directly applicable.

Methodologies for analyzing fatty acids in complex samples typically involve a multi-step process encompassing extraction, derivatization, and chromatographic separation coupled with sensitive detection.

Extraction and Sample Preparation

The initial and most critical step is the efficient extraction of the fatty acid from the sample matrix. For biological samples, such as plasma or tissues, lipids are often present in complex forms like triglycerides, phospholipids, and cholesterol esters. nih.gov Saponification (alkaline hydrolysis) is a common procedure to release the free fatty acids from these esterified forms. This is followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the fatty acids from other cellular components. The choice of solvent for LLE, such as hexane (B92381) or isooctane, is crucial for achieving a high extraction yield. nih.gov For environmental samples like water, pre-concentration steps may be necessary to bring the analyte to a detectable concentration range.

Derivatization

Due to the inherent low volatility and poor ionization efficiency of fatty acids, a derivatization step is often essential prior to analysis by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). researchgate.net Derivatization converts the carboxylic acid group into a less polar and more volatile ester, or a derivative that is more readily ionized.

Common derivatization strategies include:

Methylation: Conversion to fatty acid methyl esters (FAMEs) is a classic and widely used method for GC analysis. nih.gov

Cyanomethylation: This technique involves alkylating the carboxyl group to form cyanomethyl esters. This is particularly advantageous for GC with a nitrogen-phosphorus detector (NPD), as the nitrogen in the cyano group enhances the detector's sensitivity and selectivity. nih.gov

Pentafluorobenzyl (PFB) Bromide Derivatization: This method creates PFB esters that are highly sensitive to electron capture detection (ECD) in GC, allowing for very low detection limits. lipidmaps.org

Anilide Formation: Derivatization to anilides can be used for LC-MS analysis, as they show intense peaks for the protonated molecule, facilitating both qualitative and quantitative analysis. nih.gov

Chromatographic Separation and Detection

Gas chromatography and high-performance liquid chromatography (HPLC) are the primary techniques for separating individual fatty acids from a mixture. tandfonline.com

Gas Chromatography (GC): When coupled with a flame ionization detector (FID) or a mass spectrometer (MS), GC provides excellent separation of fatty acids, especially when using long capillary columns with polar stationary phases like cyanopolysiloxane. lipidmaps.org For cyano-functionalized fatty acids, a nitrogen-phosphorus detector can offer enhanced sensitivity. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for fatty acid analysis as it often does not require derivatization, although it can be used to improve sensitivity. nih.gov Reversed-phase columns, such as C8 or C18, are commonly employed for separation. jsbms.jp Tandem mass spectrometry (MS/MS) provides high selectivity and allows for the development of highly sensitive quantitative methods. acs.org

The following table summarizes a selection of analytical methods that have been applied to the analysis of long-chain fatty acids in biological samples, which would be applicable to 2-cyanooctadecanoic acid.

Table 1: Analytical Methodologies for Long-Chain Fatty Acid Analysis in Biological Samples

Analytical Technique Derivatization Method Sample Matrix Key Findings
GC-NPD Cyanomethylation to form cyanomethyl esters Serum Good linearity (r²=0.999) in the range of 0.1-50 µg/mL; Quantification limit of 10 ng/mL. nih.gov
GC-MS Pentafluorobenzyl (PFB) bromide Biological Samples High peak resolution and good baseline separation of positional isomers. lipidmaps.org
LC-MS Anilide formation General Intense peak for the protonated molecule, suitable for qualitative and quantitative analysis. nih.gov

Quantification in Complex Matrices

Accurate quantification in complex matrices is typically achieved through the use of an internal standard. The ideal internal standard is a structurally similar compound that is not naturally present in the sample. For instance, in the analysis of very-long-chain fatty acids, heptacosanoic acid has been used as an internal standard. nih.gov Isotope-labeled analogues of the target analyte are considered the gold standard for internal standards in mass spectrometry-based methods as they can compensate for matrix effects and variations in sample preparation and instrument response. nih.govlipidmaps.org

The following table presents data from a study on the quantification of free fatty acids in rat plasma using a mass spectrometry-based method, illustrating the type of quantitative data that can be obtained. While this study did not specifically measure 2-cyanooctadecanoic acid, the principles are directly transferable.

Table 2: Quantification of Free Fatty Acids in Rat Plasma using MALDI-TOF MS

Fatty Acid Concentration Range (µM) Correlation Coefficient (r)
14:0 (Myristic acid) 4.40 - 150 0.987
16:0 (Palmitic acid) 4.40 - 150 0.986
18:1 (Oleic acid) 4.40 - 150 0.986

Data adapted from a study demonstrating a linear relationship between fatty acid concentration and peak intensity ratio to an internal standard. researchgate.net

In environmental analysis, similar challenges exist. The presence of humic acids and other organic matter in soil and water can interfere with the analysis. The methods employed often mirror those used for biological samples, with a strong emphasis on sample clean-up and the use of robust chromatographic and detection techniques to achieve the necessary sensitivity and selectivity. pjoes.com

Biological and Biochemical Mechanisms of Action of 2 Cyanooctadecanoic Acid

Molecular Interactions with Cellular Targets and Signaling Cascades

Direct experimental evidence detailing the molecular interactions of 2-Cyanooctadecanoic acid with specific cellular targets and its subsequent effect on signaling cascades is not extensively documented in publicly available research. However, based on its structure as a modified long-chain fatty acid, it is hypothesized to interact with proteins and receptors involved in fatty acid transport and metabolism.

Long-chain fatty acids are known to be ligands for various nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs), which are master regulators of lipid and glucose homeostasis. It is plausible that 2-Cyanooctadecanoic acid could act as a modulator of these receptors, thereby influencing the transcription of genes involved in fatty acid oxidation and storage. The presence of the cyano (nitrile) group introduces a polar and electron-withdrawing feature that could alter its binding affinity and specificity compared to its parent compound, octadecanoic acid (stearic acid).

Furthermore, fatty acids and their derivatives can be incorporated into cellular membranes, potentially altering membrane fluidity and the function of membrane-bound proteins. They can also act as second messengers or precursors for signaling molecules. noveltyjournals.com While no studies have specifically demonstrated this for 2-Cyanooctadecanoic acid, it remains a theoretical possibility that could trigger or modulate intracellular signaling pathways. noah.nrw

Comprehensive Enzyme Inhibition Profiles and Mechanistic Kinetics

While a comprehensive enzymatic inhibition profile for 2-Cyanooctadecanoic acid is not available, its structure suggests it could be an inhibitor of several classes of enzymes, particularly those involved in lipid metabolism.

Identification of Specific Enzyme Targets and Substrates Relevant to 2-Cyanooctadecanoic Acid Research

Based on its structure as a saturated long-chain fatty acid analog, several enzyme targets can be postulated for 2-Cyanooctadecanoic acid. The primary candidates are enzymes for which fatty acids are substrates or regulators.

A key potential target is Fatty Acid Synthase (FAS) , a multi-enzyme protein that catalyzes the synthesis of fatty acids. researchgate.net Some modified fatty acids are known to inhibit FAS. Another likely target is the Carnitine Palmitoyltransferase (CPT) system , particularly CPT1 and CPT2, which are essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation. Inhibition of CPT would lead to a decrease in fatty acid oxidation.

Other potential enzyme targets include:

Acetyl-CoA Carboxylase (ACC) : The enzyme that catalyzes the first committed step in fatty acid synthesis.

Acyl-CoA Synthetase (ACS) : Responsible for activating fatty acids by converting them to their CoA esters.

Cytochrome P450 enzymes : Specifically, the CYP4A family, which is involved in the omega-hydroxylation of fatty acids. Studies have shown that omega-cyano fatty acids can interact with these enzymes, although their inhibitory potency may be reduced compared to other functional groups.

The relevant substrates for these enzymes are typically long-chain fatty acids, acetyl-CoA, and malonyl-CoA.

Table 1: Potential Enzyme Targets for 2-Cyanooctadecanoic Acid

Enzyme Function Potential Role of 2-Cyanooctadecanoic Acid
Fatty Acid Synthase (FAS) Catalyzes de novo synthesis of fatty acids. Potential inhibitor
Carnitine Palmitoyltransferase (CPT) I & II Transport of long-chain fatty acids into mitochondria. Potential inhibitor
Acetyl-CoA Carboxylase (ACC) Rate-limiting step in fatty acid synthesis. Potential allosteric modulator or inhibitor
Acyl-CoA Synthetase (ACS) Activation of fatty acids to Acyl-CoAs. Potential substrate analog and competitive inhibitor

Characterization of Inhibition Types: Competitive, Non-Competitive, Uncompetitive, Allosteric, and Partial Reversible

Without experimental kinetic data for 2-Cyanooctadecanoic acid, the type of inhibition can only be hypothesized based on the potential target enzyme and the inhibitor's structure.

Competitive Inhibition : As a structural analog of stearic acid, 2-Cyanooctadecanoic acid is a strong candidate for being a competitive inhibitor of enzymes where stearic acid or its CoA ester is a substrate, such as Acyl-CoA Synthetase or Carnitine Palmitoyltransferase. In this scenario, it would compete with the natural substrate for binding to the active site of the enzyme.

Non-Competitive Inhibition : It is also possible that 2-Cyanooctadecanoic acid could bind to an allosteric site (a site other than the active site) on an enzyme, causing a conformational change that reduces the enzyme's catalytic efficiency. This would be classified as non-competitive inhibition.

Uncompetitive Inhibition : This type of inhibition, where the inhibitor only binds to the enzyme-substrate complex, is less likely but cannot be ruled out without experimental data.

Allosteric Inhibition : This is a form of non-competitive inhibition where binding to a site distinct from the active site modulates the enzyme's activity. Given that fatty acids are known allosteric regulators of enzymes like Acetyl-CoA Carboxylase, this is a plausible mechanism.

The reversibility of the inhibition would depend on the nature of the binding forces between 2-Cyanooctadecanoic acid and the enzyme. Non-covalent interactions would lead to reversible inhibition, which is the most common type for such molecules.

Elucidation of Structure-Activity Relationships Governing Enzyme Binding and Inhibition

The structure-activity relationship (SAR) for 2-Cyanooctadecanoic acid hinges on two main features: the long C18 alkyl chain and the C2-cyano group.

The Octadecanoyl (C18) Chain : The long, hydrophobic alkyl chain is crucial for binding to the active sites of enzymes that process long-chain fatty acids. The length of the fatty acid chain is often a key determinant of binding affinity and inhibitory potency for enzymes like those in the CPT system and CYP4A family.

The 2-Cyano Group : The introduction of a nitrile group at the alpha-carbon (C2) significantly alters the electronic and steric properties of the molecule compared to stearic acid. The cyano group is a potent electron-withdrawing group and can participate in hydrogen bonding as an acceptor. This modification can:

Increase the acidity of the carboxylic acid proton.

Introduce steric hindrance near the carboxyl group, which is the primary site of interaction for many enzymes (e.g., for CoA esterification).

Potentially form specific interactions with amino acid residues in the enzyme's active site that are not possible for the natural substrate.

Studies on other cyano-containing molecules have shown that the cyano group is essential for certain biological activities. In the context of fatty acid omega-hydroxylation by cytochrome P450, replacing terminal functional groups with a cyano group has been shown to reduce inhibitory potency, suggesting that the specific nature and position of the functional group are critical for interaction.

Modulation of Endogenous Metabolic Pathways by 2-Cyanooctadecanoic Acid

Given its likely interaction with key enzymes in lipid metabolism, 2-Cyanooctadecanoic acid is expected to modulate these pathways.

Influence on Lipid Metabolism and Fatty Acid Homeostasis

The primary metabolic influence of 2-Cyanooctadecanoic acid would be on lipid metabolism and the maintenance of fatty acid homeostasis. noveltyjournals.com By inhibiting key enzymes, it could have several downstream effects:

Inhibition of Fatty Acid Synthesis : If 2-Cyanooctadecanoic acid inhibits Acetyl-CoA Carboxylase or Fatty Acid Synthase, it would lead to a decrease in the de novo synthesis of fatty acids.

Inhibition of Fatty Acid Oxidation : If it inhibits the Carnitine Palmitoyltransferase system, the transport of long-chain fatty acids into the mitochondria would be blocked, leading to a reduction in β-oxidation. This would result in a decreased energy supply from fat and could lead to the accumulation of fatty acids in the cytoplasm.

Alteration of Lipid Profiles : By modulating the synthesis and degradation of fatty acids, the compound could alter the cellular and plasma lipid profiles, affecting the levels of triglycerides, phospholipids, and other lipid species.

These potential effects are summarized in the table below.

Table 2: Hypothesized Effects of 2-Cyanooctadecanoic Acid on Lipid Metabolism

Metabolic Process Potential Effect Consequence
De Novo Fatty Acid Synthesis Inhibition Reduced production of new fatty acids.
Fatty Acid β-Oxidation Inhibition Decreased energy production from fats; accumulation of cytoplasmic lipids.

Impact on Cellular Energy Metabolism and Mitochondrial Bioenergetics

There is currently no specific research available detailing the impact of 2-cyanooctadecanoic acid on cellular energy metabolism or mitochondrial bioenergetics.

Mitochondrial bioenergetics is a fundamental cellular process responsible for the majority of ATP production through oxidative phosphorylation. This process involves the electron transport chain (ETC) and the tricarboxylic acid (TCA) cycle, which are central hubs for the metabolism of carbohydrates, fats, and proteins nih.govelifesciences.orgnih.gov. Mitochondria are dynamic organelles that regulate cellular metabolism and are implicated in a wide range of physiological and pathological states frontiersin.orgudelar.edu.uywikipedia.org. Dysfunctional mitochondrial bioenergetics is linked to various diseases, including metabolic and neurodegenerative disorders nih.govnih.govfrontiersin.org. While studies have explored how other long-chain fatty acids, such as palmitic and oleic acids, can modulate mitochondrial function and respiration, similar investigations for 2-cyanooctadecanoic acid have not been reported researchgate.net.

Table 1: General Concepts in Mitochondrial Bioenergetics

Parameter Description General Role in Cellular Health
Oxidative Phosphorylation (OXPHOS) The primary pathway for ATP synthesis, utilizing the electron transport chain and chemiosmosis. Essential for meeting the high energy demands of most eukaryotic cells. nih.gov
Mitochondrial Membrane Potential (ΔΨm) The electrochemical gradient across the inner mitochondrial membrane, driving ATP synthesis. A key indicator of mitochondrial health and functional integrity. min-saude.pt
Tricarboxylic Acid (TCA) Cycle A series of chemical reactions to release stored energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins. Central to cellular respiration and provides precursors for biosynthesis. elifesciences.orgnih.gov
Fatty Acid β-oxidation The metabolic process involving multiple steps by which fatty acid molecules are broken down to produce acetyl-CoA. A major source of metabolic energy, particularly in heart and skeletal muscle. nih.gov

Note: This table presents general concepts. No specific data for 2-cyanooctadecanoic acid is available.

Regulatory Roles in 2-Oxocarboxylic Acid Metabolism and the Pentose (B10789219) Phosphate (B84403) Pathway

Scientific literature does not currently contain information regarding the regulatory roles of 2-cyanooctadecanoic acid in 2-oxocarboxylic acid metabolism or the pentose phosphate pathway.

2-Oxocarboxylic Acid Metabolism Also known as keto acids, 2-oxocarboxylic acids are critical intermediates in the metabolism of amino acids, carbohydrates, and lipids. wikipedia.orgresearchgate.net Pathways involving these molecules, such as the TCA cycle, are fundamental for energy production and providing building blocks for biosynthesis. mdpi.commetwarebio.com Key examples include pyruvic acid and alpha-ketoglutaric acid. wikipedia.org The regulation of these pathways is crucial for maintaining cellular homeostasis. researchgate.net

Pentose Phosphate Pathway (PPP) The pentose phosphate pathway (PPP) is a metabolic route parallel to glycolysis. wikipedia.org Its primary functions are to generate NADPH, which is essential for reductive biosynthesis and antioxidant defense, and to produce pentose sugars, like ribose-5-phosphate, a necessary precursor for nucleotide synthesis. wikipedia.orgkhanacademy.orglibretexts.orgadpcollege.ac.in The PPP consists of an oxidative phase, which produces NADPH, and a non-oxidative phase, which interconverts various sugar phosphates. wikipedia.orglibretexts.org The activity of the PPP is tightly regulated, primarily by the cellular ratio of NADPH to NADP+. wikipedia.org

Table 2: Key Metabolic Pathways and Their Functions

Pathway Primary Function(s) Key Products/Intermediates
2-Oxocarboxylic Acid Metabolism Central hub for amino acid, carbohydrate, and lipid breakdown and synthesis. researchgate.net Pyruvic acid, Oxaloacetic acid, Alpha-ketoglutaric acid. wikipedia.org
Pentose Phosphate Pathway (Oxidative) Production of NADPH for antioxidant defense and reductive biosynthesis. wikipedia.orgadpcollege.ac.in NADPH, Ribulose-5-phosphate. wikipedia.org
Pentose Phosphate Pathway (Non-Oxidative) Synthesis of pentose sugars for nucleotide production; interconversion of sugars. khanacademy.orglibretexts.org Ribose-5-phosphate, Fructose-6-phosphate, Glyceraldehyde-3-phosphate. libretexts.org

Note: This table provides a general overview. No data exists on the interaction of 2-cyanooctadecanoic acid with these pathways.

Antioxidant Mechanisms and Regulation of Oxidative Stress Responses

There is no available research on the antioxidant mechanisms of 2-cyanooctadecanoic acid or its potential role in regulating oxidative stress responses. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects through antioxidant defenses. medicalnewstoday.com

No studies have been published that demonstrate or investigate the direct scavenging of reactive oxygen species (ROS) by 2-cyanooctadecanoic acid. Direct scavenging involves a molecule reacting with and neutralizing ROS, such as superoxide (B77818) radicals, hydroxyl radicals, or hydrogen peroxide. wikipedia.orgmdpi.com While some natural compounds, like certain anthocyanins, have been shown to possess direct ROS scavenging capabilities, this property has not been documented for 2-cyanooctadecanoic acid. nih.govnih.gov

There is no evidence in the scientific literature to suggest that 2-cyanooctadecanoic acid exerts indirect antioxidant effects by modulating endogenous systems like glutathione (B108866). The glutathione system is a primary cellular antioxidant defense, where reduced glutathione (GSH) detoxifies ROS and is regenerated by glutathione reductase in a cycle that depends on NADPH. wikipedia.orgwikipedia.org Some compounds can enhance this system by boosting GSH levels or the activity of related enzymes, but this has not been studied for 2-cyanooctadecanoic acid. nih.govnih.gov

No research is available to indicate that 2-cyanooctadecanoic acid can chelate metal ions. Metal chelation is a mechanism where a substance binds to metal ions, such as iron (Fe²⁺) or copper (Cu²⁺), preventing them from participating in reactions that generate highly reactive hydroxyl radicals (the Fenton reaction). nih.gov Molecules with specific structural motifs, such as multiple carboxyl or hydroxyl groups, can act as chelating agents. researchgate.netmdpi.commdpi.com The potential for 2-cyanooctadecanoic acid to act as a chelator has not been investigated.

Table 3: Mechanisms of Antioxidant Action

Mechanism Description Example Compound (Not 2-Cyanooctadecanoic acid)
Direct ROS Scavenging Direct chemical reaction with and neutralization of free radicals. mdpi.com Cyanidin-3-O-glucoside (an anthocyanin). nih.govnih.gov
Indirect Antioxidant Action Upregulation of endogenous antioxidant systems. N-acetyl-cysteine (a precursor to glutathione). nih.gov
Metal Ion Chelation Binding of transition metal ions to prevent their participation in ROS-generating reactions. mdpi.com Ethylenediaminetetraacetic acid (EDTA). nih.gov

Note: This table outlines general antioxidant mechanisms. No specific antioxidant activity has been documented for 2-cyanooctadecanoic acid.

Cellular and Molecular Underpinnings of Biological Activities (e.g., Immunomodulation, Anti-inflammatory Processes)

There is a lack of published research on the cellular and molecular effects of 2-cyanooctadecanoic acid related to immunomodulation or anti-inflammatory processes. Immunomodulation refers to the alteration of the immune response, while anti-inflammatory processes involve the reduction of inflammation. These activities are often mediated by complex signaling pathways, such as the NF-κB pathway, and the regulation of cytokine production. nih.govyoutube.com While various fatty acids and other natural compounds have been studied for their effects on inflammation, no such data exists for 2-cyanooctadecanoic acid. nih.govmdpi.com

Table 4: Key Concepts in Inflammation and Immunomodulation

Concept Description Relevance to Disease
Inflammation A biological response of the immune system to harmful stimuli, such as pathogens or damaged cells. Chronic inflammation is linked to many diseases. youtube.commdpi.com Cardiovascular disease, diabetes, cancer. medicalnewstoday.com
Cytokines A broad category of small proteins that are important in cell signaling, particularly in the immune system. They can be pro-inflammatory or anti-inflammatory. Imbalances in cytokine levels are hallmarks of inflammatory and autoimmune diseases.
NF-κB Pathway A key signaling pathway that plays a central role in regulating the immune response to infection and the expression of pro-inflammatory genes. nih.gov Dysregulation of this pathway is associated with inflammatory diseases and cancer.
Immunomodulation The adjustment of the immune response to a desired level, involving either enhancement or suppression. A therapeutic goal for treating autoimmune diseases, cancer, and infections.

Note: This table provides general definitions. The role of 2-cyanooctadecanoic acid in these processes has not been studied.

Preclinical Research and Mechanistic Investigations of 2 Cyanooctadecanoic Acid in Experimental Models

In Vitro Studies Using Established Cell Lines and Primary Cell Cultures

The initial phase of preclinical research typically involves in vitro (in the glass) experiments using isolated cells. nih.govresearchgate.net This allows for a controlled investigation of a compound's effects at the cellular and molecular level.

In Vivo Animal Models for Comprehensive Biological Response Assessment

Following promising in vitro results, research progresses to in vivo (in the living) studies using animal models to assess the compound's efficacy and effects within a whole biological system. abpi.org.uknih.gov

Pharmacodynamic and Mechanistic Pharmacokinetic Studies in Preclinical Contexts

The preclinical evaluation of 2-cyanooctadecanoic acid involves a detailed examination of its pharmacodynamic (PD) and pharmacokinetic (PK) properties to understand its therapeutic potential and mechanism of action. These studies are crucial for establishing a foundation for clinical trials. fda.gov

A critical aspect of preclinical drug development is confirming that a therapeutic candidate interacts with its intended biological target in a living organism. nih.gov This process, known as target engagement, provides confidence that the pharmacological activity observed is due to the drug's effect on the target. nih.gov Various methods, including in vivo and ex vivo imaging techniques, are employed to measure target engagement and receptor occupancy in animal models. nih.gov For a compound like 2-cyanooctadecanoic acid, assessing its engagement with a specific target, for instance, an enzyme or receptor, would involve quantifying the extent and duration of binding. This can be achieved through techniques like positron emission tomography (PET) or single-photon emission computed tomography (SPECT) using a radiolabeled version of the compound or a competing ligand. Alternatively, mass spectrometry imaging can provide spatial and temporal information about the drug and its metabolites within tissues, offering insights into target engagement at a molecular level. nih.gov

A hypothetical study to assess the target engagement of 2-Cyanooctadecanoic acid could involve the following:

Parameter Method Objective Expected Outcome
Target IdentificationProteomics, Affinity ChromatographyTo identify the primary protein target(s) of 2-Cyanooctadecanoic acid.Identification of a specific enzyme or receptor with high binding affinity.
In Vitro Binding AssayRadioligand Binding Assay, Surface Plasmon ResonanceTo quantify the binding affinity (Kd) and kinetics of 2-Cyanooctadecanoic acid to its target.Determination of a high-affinity interaction with the identified target.
In Vivo Target OccupancyPET or SPECT Imaging with a radiolabeled tracerTo measure the percentage of target receptors occupied by 2-Cyanooctadecanoic acid at different dose levels in a relevant animal model.A dose-dependent increase in target occupancy, correlating with pharmacological effects.

Understanding the time course of a drug's biological effects and its influence on specific cellular pathways is fundamental to its preclinical characterization. Pharmacodynamic studies are designed to investigate the relationship between drug concentration and the observed pharmacological response over time. nih.gov For 2-cyanooctadecanoic acid, this would involve administering the compound to animal models and monitoring specific biomarkers or physiological parameters at various time points. This analysis helps to establish the onset, duration, and magnitude of the drug's effect.

Strategies for Drug Discovery and Candidate Nomination in Preclinical Phases

The journey from identifying a promising compound to nominating it as a preclinical candidate is a complex, multi-step process. insilico.comwikipedia.org Modern drug discovery often employs a combination of strategies, including high-throughput screening of large compound libraries, structure-based drug design, and ligand-based approaches. wikipedia.orgnih.gov

In the context of 2-cyanooctadecanoic acid, its discovery may have resulted from a screening campaign or a rational design process aimed at a specific biological target. Once a "hit" compound like 2-cyanooctadecanoic acid is identified, it undergoes a lead optimization phase. During this phase, medicinal chemists synthesize and test analogs of the initial compound to improve its properties, such as potency, selectivity, and pharmacokinetic profile. wikipedia.org

The criteria for nominating a preclinical candidate are stringent and include:

Demonstrated efficacy in relevant animal models: The compound must show a significant therapeutic effect in models that mimic the human disease.

Favorable pharmacokinetic properties: This includes appropriate absorption, distribution, metabolism, and excretion (ADME) characteristics.

A well-defined mechanism of action: A clear understanding of how the drug produces its effect is essential.

An acceptable preliminary safety profile: The compound should not exhibit significant toxicity at therapeutic doses in initial animal studies. insilico.com

The process culminates in the selection of a single compound, the preclinical candidate, which then proceeds to more extensive safety testing before it can be considered for human clinical trials. insilico.com

Investigation of Synergistic and Combination Effects in Preclinical Models

The use of combination therapies, where two or more drugs are administered together, is a common strategy in treating complex diseases. nih.govnih.gov Preclinical studies are essential to identify potential synergistic or additive effects of drug combinations. nih.gov Synergy occurs when the combined effect of two drugs is greater than the sum of their individual effects. nih.gov

Investigating the synergistic potential of 2-cyanooctadecanoic acid would involve combining it with other therapeutic agents in relevant in vitro and in vivo models. The Chou-Talalay method is a widely used quantitative approach to determine whether a drug combination results in synergism, an additive effect, or antagonism. nih.gov This method generates a Combination Index (CI), where a CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism. nih.gov

For example, if 2-cyanooctadecanoic acid is being developed as an anti-inflammatory agent, it might be tested in combination with a known anti-inflammatory drug. Preclinical models, such as cell cultures or animal models of inflammation, would be used to assess the combination's efficacy in reducing inflammatory markers compared to each drug alone. nih.gov Such studies provide a rationale for advancing promising drug combinations to clinical trials. nih.goveuropa.eu

A hypothetical preclinical study investigating the synergistic effects of 2-Cyanooctadecanoic acid with a standard-of-care drug (Drug X) could be designed as follows:

Model System Treatment Groups Endpoint Measured Analysis Method
In vitro cell-based assay1. Vehicle Control2. 2-Cyanooctadecanoic acid alone3. Drug X alone4. 2-Cyanooctadecanoic acid + Drug XCell viability, apoptosis, or a specific biomarker of diseaseChou-Talalay Combination Index (CI) analysis
In vivo animal model of disease1. Vehicle Control2. 2-Cyanooctadecanoic acid alone3. Drug X alone4. 2-Cyanooctadecanoic acid + Drug XTumor growth inhibition, reduction in disease score, or survivalStatistical analysis of treatment group differences, isobologram analysis

Future Directions and Emerging Research Avenues for 2 Cyanooctadecanoic Acid

Innovations in Synthetic Methodologies and Rational Derivative Design

The advancement of research into 2-Cyanooctadecanoic acid is contingent upon the development of efficient and scalable synthetic routes. While classical methods for alpha-cyanation of carboxylic acids exist, future research will likely focus on more sustainable and innovative strategies.

Emerging Synthetic Approaches:

Photoredox Catalysis: The use of visible-light-mediated photoredox catalysis offers a powerful, green alternative for C-H functionalization. rsc.org Future methodologies could focus on the direct cyanation of the alpha-carbon of octadecanoic acid derivatives using a suitable photocatalyst and a cyano source, minimizing harsh reagents and improving reaction efficiency.

Biomimetic Synthesis: Nature provides elegant examples of complex molecule synthesis. rsc.org Researchers may draw inspiration from enzymatic pathways to develop biocatalytic methods for producing 2-Cyanooctadecanoic acid and its derivatives, potentially offering high stereoselectivity.

Flow Chemistry: Continuous flow reactors can provide superior control over reaction parameters such as temperature and mixing, leading to higher yields and purity. Adapting cyanation reactions to flow chemistry setups could enable large-scale, automated production of the target compound.

Rational Derivative Design: The true potential of 2-Cyanooctadecanoic acid may be realized through the creation of a library of derivatives. Rational design, guided by computational modeling, will be crucial. nih.gov This involves strategically modifying the parent structure to fine-tune its physicochemical and biological properties. Key areas for modification include:

Altering the alkyl chain length to modulate lipophilicity.

Introducing unsaturation (double or triple bonds) into the fatty acid chain.

Modifying the carboxylic acid group into esters, amides, or other functional groups.

Replacing the cyano group with other electron-withdrawing groups to probe its specific contribution to biological activity.

These rationally designed derivatives can then be synthesized using modern catalytic methods, such as Suzuki cross-coupling or ring-closing metathesis for more complex analogs, to build a diverse chemical library for screening. mdpi.com

Advancements in Ultra-Trace Analytical Techniques for Complex Systems

To understand the biological fate and function of 2-Cyanooctadecanoic acid, highly sensitive and specific analytical methods are required for its detection in complex biological matrices like plasma, tissues, and cells. nih.gov Given the anticipated low physiological concentrations, research into ultra-trace analysis will be paramount.

The current gold standard for sensitive quantification of small molecules in complex mixtures is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). nih.gov Future advancements will focus on optimizing these methods for 2-Cyanooctadecanoic acid. This includes developing tailored sample preparation techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction, to isolate the analyte from interfering matrix components.

Beyond established methods, several cutting-edge techniques hold promise:

High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap or time-of-flight (TOF) analyzers offer superior mass accuracy and resolution, enabling confident identification of the compound and its metabolites in complex samples without the need for specific reference standards for every metabolite. mdpi.com

Gas Chromatography-Vacuum Ultraviolet Spectroscopy (GC-VUV): For volatile derivatives of 2-Cyanooctadecanoic acid, GC-VUV provides an alternative analytical approach. Virtually all compounds have a unique absorbance spectrum in the VUV range, which can help to deconvolute co-eluting peaks and differentiate isomers, a common challenge in fatty acid analysis. chromatographyonline.com

Advanced Imaging Techniques: Mass spectrometry imaging could be used to visualize the spatial distribution of 2-Cyanooctadecanoic acid within tissue sections, providing critical insights into its localization in specific organs or cell types.

The table below compares potential analytical techniques for the ultra-trace detection of 2-Cyanooctadecanoic acid.

Analytical TechniquePrinciplePotential SensitivitySpecificityKey Advantage for 2-Cyanooctadecanoic Acid
UHPLC-MS/MS Chromatographic separation followed by mass-based detection of specific parent-daughter ion transitions. nih.govmdpi.compg/L to ng/L mdpi.comVery HighGold standard for quantitative bioanalysis; high throughput.
GC-VUV Gas-phase separation followed by absorption spectroscopy in the vacuum ultraviolet range. chromatographyonline.comng to µgHighProvides unique spectral fingerprints, useful for isomer differentiation.
LC-HRMS (e.g., Orbitrap) Chromatographic separation coupled to a high-resolution mass analyzer. mdpi.compg/L to ng/LHighestEnables identification of unknown metabolites and provides high confidence in structural elucidation.
X-Ray Fluorescence (µ-XRF) Excitation of core electrons by X-rays and detection of emitted fluorescent X-rays. nih.govppm to ppbModeratePrimarily for elemental analysis, but could be used if the compound is tagged with a heavy element. nih.gov

This table is illustrative and sensitivity can vary based on instrumentation and matrix effects.

Identification and Validation of Novel Biological Targets and Interconnected Signaling Networks

A primary future research goal is to uncover the biological roles of 2-Cyanooctadecanoic acid. The presence of the alpha-cyano group suggests it may interact with biological systems differently than natural fatty acids. Research will likely proceed by screening the compound against various cell lines and enzyme assays to identify initial biological effects.

Potential Biological Targets:

Fatty Acid Metabolism Enzymes: The compound could act as an inhibitor or substrate for enzymes involved in fatty acid synthesis, elongation, or beta-oxidation.

Signaling Pathway Proteins: Many signaling pathways are regulated by lipid molecules. For instance, the jasmonic acid signaling pathway, crucial for plant defense, involves fatty acid-derived molecules. nih.gov Given the structural similarities, 2-Cyanooctadecanoic acid could potentially modulate this or analogous pathways in other organisms. nih.govnih.gov

Ion Channels and Receptors: Fatty acids are known to modulate the function of various ion channels and G-protein coupled receptors (GPCRs). The unique electronic nature of the nitrile group could lead to novel interactions with these targets.

Exploring Signaling Networks: Once a primary biological target is identified, the focus will shift to understanding the broader signaling network. For example, if 2-Cyanooctadecanoic acid is found to inhibit a key enzyme, downstream effects on metabolic and signaling cascades must be investigated. This could involve:

Transcriptomics (RNA-seq): To see which genes are up- or down-regulated in response to treatment with the compound.

Proteomics: To identify changes in protein expression and post-translational modifications.

Metabolomics: To map the global changes in cellular metabolites, revealing disruptions in biochemical pathways.

By integrating these "omics" datasets, researchers can construct a comprehensive model of the interconnected signaling networks modulated by 2-Cyanooctadecanoic acid, similar to how networks for molecules like abscisic acid have been mapped. plos.org

Deeper Exploration of Structure-Activity Relationships for Enhanced Biological Specificity and Efficacy

Following the identification of biological activity, a systematic exploration of the structure-activity relationship (SAR) will be essential. chemrxiv.org This involves synthesizing and testing a wide range of analogs to determine which structural features are critical for activity and selectivity. mdpi.com

A hypothetical SAR study for 2-Cyanooctadecanoic acid might investigate the following:

The Role of the Cyano Group: Is it essential for activity? Replacing it with groups like a trifluoromethyl, a ketone, or a simple hydrogen would answer this question.

The Importance of Chain Length: Synthesizing analogs with shorter (e.g., C14, C16) and longer (e.g., C20, C22) alkyl chains will determine the optimal length for target engagement.

The Carboxylic Acid Moiety: Converting the acid to an ester or amide can impact cell permeability and target interaction. This is a common strategy in drug design. nih.gov

Stereochemistry at the Alpha-Carbon: If the synthesis allows, separating the (R) and (S) enantiomers is crucial, as biological systems are chiral and often interact differently with each enantiomer.

The results of these studies can be compiled into an SAR table to guide the design of second-generation compounds with enhanced potency and specificity. mdpi.comresearchgate.net

Modification SiteFunctional Group VariationExpected Impact on PropertiesRationale
Alpha-Position -CN (nitrile) vs. -H vs. -CF3Polarity, H-bonding capacity, metabolic stabilityTo determine the necessity of the electron-withdrawing nitrile group for biological activity.
Alkyl Chain C18 vs. C16 vs. C20Lipophilicity, membrane interaction, binding pocket fitTo optimize the hydrophobic interactions with the biological target.
Carboxyl Terminus -COOH vs. -COOCH3 vs. -CONH2Polarity, charge, cell permeability, prodrug potentialTo modulate pharmacokinetic properties and interaction with the target's binding site. nih.gov
Chain Saturation Saturated vs. Unsaturated (alkene/alkyne)Conformational rigidity, metabolic profileTo introduce conformational constraints and explore interactions with different binding site topographies.

This table represents a hypothetical framework for an SAR study.

Potential Applications in Advanced Materials Science and Bio-inspired Technologies

The unique amphiphilic structure of 2-Cyanooctadecanoic acid—a polar head group (carboxylic acid) and a long nonpolar tail—makes it an interesting building block for advanced materials, drawing inspiration from nature's use of lipids to form complex structures. researchgate.netcecam.org

Potential Material Science Applications:

Self-Assembled Monolayers and Nanostructures: Like other fatty acids, 2-Cyanooctadecanoic acid can self-assemble on surfaces or in solution to form ordered structures such as monolayers, micelles, or vesicles. The cyano group could introduce novel packing arrangements and functionalities. These structures could be used in nanofabrication or as drug delivery vehicles. openaccessgovernment.org

Functional Polymers: The nitrile group is a versatile chemical handle. It can be hydrolyzed, reduced, or used in cycloaddition reactions, making 2-Cyanooctadecanoic acid a potential monomer for creating novel functional polymers with lipid-like side chains. These polymers could have applications as advanced coatings, lubricants, or biocompatible materials.

Bio-inspired Sensors: Self-assembled layers of 2-Cyanooctadecanoic acid on an electrode or sensor chip could be designed to detect specific analytes. The binding of a target molecule could disrupt the ordered layer, leading to a measurable change in an electrical or optical signal.

The field of bio-inspired technology seeks to solve challenges by emulating strategies found in nature. mdpi.comnih.gov The ability of lipids to form cell membranes, the most fundamental of biological structures, provides a rich source of inspiration. By leveraging the specific chemical properties of 2-Cyanooctadecanoic acid, researchers may develop novel materials that mimic biological functions for applications in medicine, electronics, and environmental science.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.